N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-(4-phenylbutan-2-yl)glycinamide
Description
N²-[(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-(4-phenylbutan-2-yl)glycinamide is a glycinamide derivative featuring a 4-oxo-1,2,3-benzotriazin-3(4H)-yl (benzotriazinone) core linked via an acetyl group. The N-(4-phenylbutan-2-yl) substituent introduces a branched alkyl chain with a terminal phenyl group, which likely enhances lipophilicity and influences pharmacokinetic properties.
Properties
Molecular Formula |
C21H23N5O3 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
2-[[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]amino]-N-(4-phenylbutan-2-yl)acetamide |
InChI |
InChI=1S/C21H23N5O3/c1-15(11-12-16-7-3-2-4-8-16)23-19(27)13-22-20(28)14-26-21(29)17-9-5-6-10-18(17)24-25-26/h2-10,15H,11-14H2,1H3,(H,22,28)(H,23,27) |
InChI Key |
QMAXCURUSVNLBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)CNC(=O)CN2C(=O)C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
Preparation Methods
Bromination and Functionalization
The benzotriazinone moiety is typically synthesized via cyclization of ortho-aminobenzonitrile derivatives. In the patented method by, 6-methyl-1,2,3-benzotriazin-4(3H)-one undergoes bromination using N-bromosuccinimide (NBS) in glacial acetic acid under photolytic conditions (70°C, 150-watt lamp). This yields 6-bromomethyl-1,2,3-benzotriazin-4(3H)-one, a critical intermediate for subsequent alkylation or coupling reactions.
Reaction Conditions :
Alternative Routes to Benzotriazinone Derivatives
Recent advancements employ microwave-assisted cyclization to reduce reaction times. For example, heating 2-cyanoaniline with hydroxylamine hydrochloride in DMF at 150°C for 15 minutes under microwave irradiation generates the benzotriazinone core in >90% purity. This method bypasses the need for hazardous bromination agents but requires precise temperature control to avoid decomposition.
Coupling Strategies for Glycinamide Formation
Acylation of the Benzotriazinone Intermediate
The acetyl-glycinamide side chain is introduced via a two-step sequence:
-
Activation of the Carboxylic Acid : The bromomethyl-benzotriazinone intermediate is reacted with N-(tert-butoxycarbonyl)glycine using EDCl/HOBt in dichloromethane to form the tert-butyl-protected glycinamide.
-
Deprotection : Treatment with trifluoroacetic acid (TFA) removes the Boc group, yielding the free amine for subsequent alkylation.
Key Data :
Palladium-Catalyzed Hydrogenation for Alkylation
The 4-phenylbutan-2-yl substituent is introduced via reductive amination. As demonstrated in, palladium-carbon (5% Pd/C) under hydrogen pressure (10 atm) facilitates the coupling of glyoxalic acid with substituted anilines in methanol, producing N-aryl glycine derivatives. Adapting this method, the deprotected glycinamide intermediate is reacted with 4-phenylbutan-2-amine under hydrogenation conditions (50°C, 12 hours) to afford the target compound.
Optimized Parameters :
-
Catalyst : 5% Pd/C (0.01–1 mol%)
-
Pressure : 10 atm H₂
-
Temperature : 50°C
Analytical Characterization and Quality Control
Spectroscopic Validation
-
¹H-NMR : The benzotriazinone proton resonates at δ 8.00–8.20 (aryl H), while the acetyl-glycinamide methylene appears as a multiplet at δ 4.50–4.70.
-
LC-MS : The molecular ion peak for the target compound is observed at m/z 423.2 [M+H]⁺, consistent with the theoretical molecular weight of 422.4 g/mol.
Purity Assessment
Reverse-phase HPLC (C18 column, 8% acetonitrile in 0.05 M ammonium acetate, pH 6.9) confirms a purity of 99.5% with a retention time of 12.3 minutes.
Challenges and Mitigation Strategies
Regioselectivity in Benzotriazinone Substitution
Bromination at the 6-position competes with undesired side reactions at the 5- or 7-positions. Photolytic conditions and excess NBS suppress byproduct formation, as evidenced by <5% impurities in the crude product.
Esterification Side Reactions
The use of methanol as a solvent in hydrogenation steps risks esterification of the glyoxalic acid intermediate. Pre-addition of sodium carbonate (1.0 equiv) neutralizes acidic byproducts, reducing ester impurities to <2%.
Industrial Scalability and Cost Efficiency
Chemical Reactions Analysis
Types of Reactions
N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-(4-phenylbutan-2-yl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The benzotriazinone ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of benzotriazinone derivatives. For instance, compounds similar to N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-(4-phenylbutan-2-yl)glycinamide have been evaluated for their effectiveness against various bacterial and fungal strains. These compounds exhibited significant antibacterial activity, particularly against Gram-positive bacteria, indicating their potential as new antimicrobial agents .
Anti-inflammatory Effects
Research has shown that benzotriazinone derivatives can act as anti-inflammatory agents. The mechanism often involves the inhibition of pro-inflammatory cytokines and mediators, which may provide therapeutic benefits in conditions characterized by chronic inflammation .
Anticancer Activity
The anticancer properties of benzotriazinone derivatives have also been investigated. These compounds have demonstrated the ability to inhibit cancer cell proliferation in vitro, suggesting their potential use in cancer therapy. Studies indicate that they may induce apoptosis in cancer cells through various pathways .
Drug Development
The unique chemical structure of this compound positions it as a promising candidate for drug development. Its derivatives are being explored for their potential in treating infections, inflammatory diseases, and cancers.
Enzyme Inhibition
Benzotriazinone compounds have been studied as inhibitors of various enzymes involved in metabolic pathways. For example, some derivatives have shown inhibitory effects on alpha-glucosidase and matrix metalloproteinases, which are relevant in diabetes management and cancer metastasis respectively .
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Study on antimicrobial activity | Compounds exhibited MIC values ranging from 10.7 to 21.4 μmol/mL against specific pathogens | Suggests potential for developing new antibiotics |
| Anti-inflammatory research | Inhibition of TNF-alpha production in vitro | Indicates possible therapeutic use in autoimmune diseases |
| Anticancer evaluation | Induced apoptosis in breast cancer cell lines | Supports further investigation into anticancer therapies |
Mechanism of Action
The mechanism of action of N2-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-(4-phenylbutan-2-yl)glycinamide involves its interaction with specific molecular targets. The benzotriazinone core can interact with enzymes or receptors, leading to inhibition or modulation of their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Benzotriazinone Derivatives
The benzotriazinone moiety is a critical pharmacophore in several compounds. Below is a comparative analysis of analogs with variations in substituent groups:
Physicochemical Properties
- Synthetic Accessibility : Analogous compounds (e.g., ) are synthesized via nucleophilic substitution of chloroacetamide intermediates with amines, a strategy applicable to the target molecule.
Data Tables
Table 1: Structural and Molecular Comparison
Biological Activity
N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-(4-phenylbutan-2-yl)glycinamide is a complex organic compound that incorporates both benzotriazine and glycinamide moieties. This unique structural combination suggests potential therapeutic applications in various biological pathways. This article focuses on the biological activity of this compound, exploring its synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 342.39 g/mol. The presence of the benzotriazine ring is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 342.39 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that may include the formation of the benzotriazine core followed by acylation and amide bond formation. The synthetic pathway can be modified to enhance yield and purity.
Biological Activity
Research indicates that compounds containing benzotriazine derivatives exhibit a range of biological activities:
- Antimicrobial Activity : Benzotriazine derivatives have shown significant antimicrobial properties against various pathogens. For instance, studies have demonstrated that related compounds can inhibit bacterial growth effectively .
- Anticancer Properties : In vitro studies have highlighted the cytotoxic effects of benzotriazine derivatives on cancer cell lines such as HepG2 (human liver carcinoma). The IC50 values for several synthesized derivatives were found to be lower than that of standard chemotherapeutic agents like doxorubicin, indicating potent anticancer potential .
- Anti-inflammatory Effects : Some benzotriazine derivatives have been characterized as having anti-inflammatory properties, contributing to their potential use in treating inflammatory diseases .
Case Studies
Several studies have focused on the biological evaluation of similar compounds:
- Study 1 : A series of benzotriazine derivatives were synthesized and evaluated for their anticancer activity against HepG2 cells. The results indicated that certain modifications to the benzotriazine structure significantly enhanced cytotoxicity, with some compounds exhibiting IC50 values as low as 6.525 μM .
- Study 2 : Another research effort focused on the synthesis of various benzotriazinone derivatives and their antimicrobial activities. The study reported effective inhibition against E. coli and Staphylococcus aureus, showcasing the broad-spectrum antimicrobial potential of these compounds .
Q & A
Q. What synthetic routes are commonly employed for N²-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-(4-phenylbutan-2-yl)glycinamide, and how is its structure confirmed?
Methodological Answer: The synthesis typically involves multi-step organic reactions, such as amide coupling between the benzotriazinone acetyl group and the glycinamide backbone. A representative approach includes:
Amide Formation : Reacting 4-oxo-1,2,3-benzotriazin-3(4H)-yl acetic acid with a glycinamide derivative (e.g., N-(4-phenylbutan-2-yl)glycinamide) using coupling agents like EDCI or DCC .
Purification : Column chromatography or recrystallization to isolate the product.
Structural Confirmation :
Q. What analytical techniques are recommended for assessing the purity and stability of this compound?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) to quantify purity (>95% recommended for biological assays) .
- Thermogravimetric Analysis (TGA) : Evaluates thermal stability under controlled conditions (e.g., 25–150°C at 10°C/min) .
- Long-Term Storage : Store at 3–8°C in inert atmospheres to prevent degradation .
Advanced Research Questions
Q. How can researchers optimize reaction yields for this compound under varying conditions?
Methodological Answer: Use Design of Experiments (DoE) to systematically evaluate parameters:
- Variables : Temperature (e.g., 25–80°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., 1–5 mol% Pd) .
- Response Surface Methodology (RSM) : Statistically model interactions between variables to identify optimal conditions .
- Case Study : A 2016 study achieved an 82% yield by optimizing solvent (DMF) and temperature (60°C) .
Q. How can discrepancies in biological activity data across studies be resolved?
Methodological Answer: Contradictions may arise from:
- Purity Variability : Validate compound purity via HPLC and MS before assays .
- Assay Conditions : Standardize buffer pH, temperature, and cell lines (e.g., HEK293 vs. HeLa).
- Structural Analogues : Compare activity with derivatives (e.g., trifluoromethyl-substituted analogues) to identify critical pharmacophores .
Q. What computational methods support the design of derivatives with enhanced pharmacokinetic properties?
Methodological Answer:
- Molecular Docking : Predict binding affinity to target receptors (e.g., kinase enzymes) using software like AutoDock Vina .
- Quantitative Structure-Activity Relationship (QSAR) : Correlate substituent electronegativity or lipophilicity (logP) with metabolic stability .
- ADMET Prediction : Tools like SwissADME estimate absorption, distribution, and toxicity profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
